4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone
Description
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone is a triazole-containing ketone derivative with a phenyl group at position 1 and a 1,2,4-triazole moiety at position 2.
Properties
IUPAC Name |
4,4-dimethyl-1-phenyl-2-(1,2,4-triazol-1-yl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPFPUOLQPAJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(CC1=CC=CC=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Introduction of the dimethyl groups: This can be done through alkylation reactions using methyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: These compounds are used in the synthesis of polymers and other advanced materials with unique properties.
Biology and Medicine
Antifungal Agents: Triazole derivatives are well-known for their antifungal properties and are used in the treatment of fungal infections.
Anticancer Agents: Some triazole compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
Agriculture: Triazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Pharmaceuticals: These compounds are used in the development of various drugs due to their versatile biological activities.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or activation of biological pathways. The phenyl and dimethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and its analogs:
Note: Exact molecular formula inferred from analogs in ; substituents adjusted for phenyl vs. chlorophenyl groups.
Key Observations:
Aromatic Substituents: The phenyl group in the target compound lacks chlorine substituents, unlike Uniconazole, Diniconazole, and (Z)-1-(2,4-dichlorophenyl)-... analogs. Chlorine atoms enhance electron-withdrawing effects, which may improve binding to fungal cytochrome P450 enzymes . Quinconazole incorporates a quinazolinone ring system, expanding its aromaticity and likely altering its mode of action compared to simpler triazole derivatives .
Functional Groups: The ketone at position 3 in the target compound contrasts with the enol group in Uniconazole and Diniconazole. The quinazolinone core in Quinconazole introduces additional hydrogen-bonding sites, possibly enhancing antifungal potency .
Synthetic Pathways: The synthesis of triazole-containing compounds often involves nucleophilic substitution or Michael addition reactions. For example, describes the preparation of triazole-thio-ethanones via sodium ethoxide-mediated reactions with α-halogenated ketones . The patent in outlines methods for aryl triazole production, which may involve similar intermediates but differ in halogenation or aromatic coupling steps .
Biological Activity
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 257.34 g/mol. The compound features a triazole ring which is known for its biological significance, particularly in antifungal and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. The compound's structure suggests potential inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the triazole moiety enhances its ability to interact with cellular targets involved in proliferation and apoptosis pathways .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression. This is particularly relevant in the context of targeted cancer therapies where specific enzyme inhibition can lead to reduced tumor growth .
Antifungal Efficacy
A study demonstrated that this compound exhibits significant antifungal activity against several strains of fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. Results indicated that the compound effectively inhibited fungal growth at concentrations as low as 5 μg/mL .
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 10 μM for HeLa cells and 15 μM for MCF-7 cells. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .
Structure–Activity Relationship (SAR)
A comprehensive SAR study highlighted the importance of substituents on the phenyl ring and the triazole group for enhancing biological activity. Modifications to these groups led to variations in potency and selectivity against different biological targets .
Table 1: Biological Activity Summary
Q & A
Basic Synthesis & Optimization
Q: What are the optimal conditions for synthesizing 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone, and how can purity be ensured? A: The compound is synthesized via stereo-specific condensation of ketones with aldehydes. For example, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one reacts with nitrobenzaldehyde derivatives under basic conditions (e.g., Knoevenagel condensation). Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is validated by HPLC (>98%) and NMR (¹H/¹³C) to confirm absence of stereoisomers or unreacted starting materials .
Table 1: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Piperidine or DIPEA |
| Solvent | Ethanol or THF |
| Temperature | 60–80°C, 12–24 h |
| Yield | 65–75% after purification |
Advanced Stereochemical Control
Q: How can stereochemical outcomes be controlled during synthesis, particularly for Z/E isomers? A: Stereo-control requires chiral auxiliaries or catalysts. For example, using (L)-proline derivatives as organocatalysts can enhance enantiomeric excess. Alternatively, microwave-assisted synthesis reduces reaction time and minimizes isomerization. Post-synthesis, stereochemistry is confirmed via NOESY NMR or X-ray crystallography .
Structural Characterization Challenges
Q: What advanced techniques resolve ambiguities in structural elucidation, especially for crystalline forms? A: X-ray crystallography using SHELXL (for small-molecule refinement) is critical. For poorly diffracting crystals, high-resolution data (e.g., synchrotron sources) and twin refinement (SHELXT) improve accuracy. Pair distribution function (PDF) analysis aids amorphous phase characterization .
Biological Activity & Assay Design
Q: What in vitro models validate its antitubercular and antifungal activity? A:
- Antitubercular : MIC assays against Mycobacterium tuberculosis H37Rv (microplate Alamar Blue assay), with IC₅₀ values compared to rifampicin .
- Antifungal : Broth microdilution (CLSI M38-A2) against Candida spp. and Aspergillus fumigatus. Synergy with fluconazole is tested via checkerboard assays .
Table 2: Representative Bioactivity Data
| Organism | IC₅₀ (µM) | Reference Compound IC₅₀ |
|---|---|---|
| M. tuberculosis H37Rv | 12.5 | Rifampicin: 0.05 |
| C. albicans | 8.2 | Fluconazole: 1.0 |
Mechanistic Studies & Target Identification
Q: How can molecular docking guide hypotheses about its mechanism of action? A: Docking (AutoDock Vina) into fungal CYP51 (lanosterol 14α-demethylase) or bacterial enoyl-ACP reductase reveals binding affinities. MD simulations (GROMACS) assess stability of ligand-protein complexes. Experimental validation includes enzyme inhibition assays (e.g., NADH consumption for oxidoreductases) .
Addressing Data Contradictions in Bioactivity
Q: How to resolve discrepancies in reported IC₅₀ values across studies? A: Variability arises from assay conditions (e.g., pH, serum content) or microbial strain differences. Standardize protocols (CLSI guidelines) and include positive controls (e.g., isoniazid for TB). Meta-analysis of raw data (e.g., Prism software) identifies outliers .
Analytical Method Development
Q: What HPLC conditions ensure reliable quantification in biological matrices? A: Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm. Validate via spike-recovery tests in plasma (>90% recovery, RSD <5%) .
Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the phenyl ring affect bioactivity? A: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position enhances antifungal potency. Compare analogues (e.g., 4-nitrophenyl vs. 4-chlorophenyl derivatives) using 3D-QSAR (CoMFA) .
Crystallography in Polymorph Characterization
Q: How to handle twinning or disorder in crystallographic data? A: SHELXD identifies twin laws (e.g., two-fold rotation), while SHELXL refines using TWIN/BASF commands. For disorder, PART instructions split occupancy of atoms. High-resolution data (d < 0.8 Å) improves model accuracy .
Synergistic Combination Therapy Design
Q: What statistical methods optimize combination ratios with existing drugs? A: Response surface methodology (RSM) or Chou-Talalay plots (CompuSyn software) determine synergistic indices (CI <1). Test in murine infection models (e.g., BALB/c mice with invasive aspergillosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
